Lipophilicity Advantage Over DM1 and DM4
N-Me-L-Ala-maytansinol exhibits a calculated LogP of 2.1, substantially lower than the clinically established maytansinoid payloads DM1 (mertansine, LogP 4.76) and DM4 (LogP 5.4–6.26) . Since payload hydrophobicity is a primary driver of ADC aggregation and rapid hepatic clearance, a lower LogP payload may reduce the need for hydrophilic linker modifications or PEGylation to maintain conjugate solubility [1]. This differential is meaningful for ADC programs prioritizing high drug-to-antibody ratio (DAR) species without incurring developability liabilities.
(DM1 4.76, DM4 5.4–6.26)
| Evidence Dimension | Calculated partition coefficient (LogP) as a measure of payload hydrophobicity |
|---|---|
| Target Compound Data | LogP = 2.1 |
| Comparator Or Baseline | DM1 (mertansine): LogP = 4.76; DM4: LogP = 5.4–6.26 |
| Quantified Difference | LogP difference of 2.66–4.16 units; approximately 450- to 14,500-fold lower octanol/water partition |
| Conditions | Calculated LogP values from standard algorithms (XLogP3, ACD/LogP); experimental determination may vary |
Why This Matters
Lower LogP translates into reduced ADC hydrophobicity-driven aggregation, potentially enabling higher DAR conjugation without compromising developability – a critical selection criterion for ADC linker-payload screening cascades.
- [1] Explorationpub.com. Maytansinoid-based ADCs showed less hydrophobicity than auristatin-based ADCs. Regardless of the drug-linker and drug-to-antibody ratios (DARs), the stability detected by DSC was decreased by conjugation. View Source
